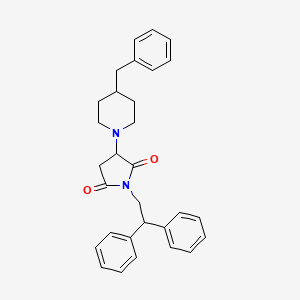![molecular formula C17H13ClN2O7S2 B11656889 2-{(5Z)-5-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanedioic acid](/img/structure/B11656889.png)
2-{(5Z)-5-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a nitrophenyl group, and a chloropropenylidene moiety
Preparation Methods
The synthesis of 2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the thiazolidine ring.
Addition of the chloropropenylidene moiety: This can be accomplished through a condensation reaction involving a chlorinated alkene and the thiazolidine-nitrophenyl intermediate.
Final assembly: The final step involves the coupling of the assembled intermediate with pentanedioic acid under appropriate conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The chloropropenylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: This compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(2Z)-2-CHLORO-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID include other thiazolidine derivatives and nitrophenyl-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Some similar compounds include:
Properties
Molecular Formula |
C17H13ClN2O7S2 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
InChI |
InChI=1S/C17H13ClN2O7S2/c18-10(7-9-1-3-11(4-2-9)20(26)27)8-13-15(23)19(17(28)29-13)12(16(24)25)5-6-14(21)22/h1-4,7-8,12H,5-6H2,(H,21,22)(H,24,25)/b10-7-,13-8- |
InChI Key |
CSOHAXDLWXFPFP-VQHBBHOASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)\Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11656807.png)

![N-(4-iodophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11656827.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11656836.png)
![1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11656842.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656844.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656846.png)
![ethyl 6-tert-butyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656855.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656859.png)
![4-[(1E)-1-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11656860.png)
![2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11656866.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656873.png)
